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molecular formula C9H8F2O B8786347 4-(2,2-Difluorocyclopropyl)phenol

4-(2,2-Difluorocyclopropyl)phenol

Cat. No. B8786347
M. Wt: 170.16 g/mol
InChI Key: WKVWPAYFCAHTQL-UHFFFAOYSA-N
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Patent
US03948973

Procedure details

p-(2,2-Difluorocyclopropyl)phenol was prepared from 120 g. of p-(2,2-difluorocyclopropyl)anisole and 81 g. of boron tribromide according to the procedure described above in Example 1, part (c), affording 72 g. of oil used directly in the following reaction.
Name
p-(2,2-difluorocyclopropyl)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[CH2:4][CH:3]1[C:5]1[CH:10]=[CH:9][C:8]([O:11]C)=[CH:7][CH:6]=1.B(Br)(Br)Br>>[F:1][C:2]1([F:13])[CH2:4][CH:3]1[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1

Inputs

Step One
Name
p-(2,2-difluorocyclopropyl)anisole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C1)C1=CC=C(C=C1)OC)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording 72 g
CUSTOM
Type
CUSTOM
Details
of oil used directly in the following reaction

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C1)C1=CC=C(C=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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